molecular formula C9H10ClNO2 B033465 N-(4-Chloro-2-methoxyphenyl)acetamide CAS No. 86412-57-9

N-(4-Chloro-2-methoxyphenyl)acetamide

Cat. No.: B033465
CAS No.: 86412-57-9
M. Wt: 199.63 g/mol
InChI Key: ZQRNYYMVIORHGW-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. It is a derivative of acetamide and is characterized by the presence of a chloro and methoxy group attached to a phenyl ring. This compound is useful in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chloro-2-methoxyphenyl)acetamide can be synthesized through the reaction of 4-chloro-2-methoxyaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-(4-Chloro-2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloroacetyl)-4-methoxyaniline
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

N-(4-Chloro-2-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRNYYMVIORHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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